1-Bromo-4-tosylbenzene

Vue d'ensemble

Description

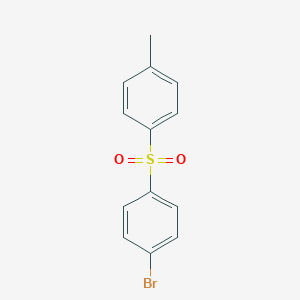

1-Bromo-4-tosylbenzene, also known as 1-bromo-4-[(4-methylphenyl)sulfonyl]benzene, is an organic compound with the molecular formula C13H11BrO2S. It is a brominated aromatic compound where a bromine atom is substituted at the para position of a benzene ring, which is further substituted with a tosyl group (4-methylphenylsulfonyl group). This compound is of interest due to its utility in various organic synthesis reactions and its role as an intermediate in the preparation of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-4-tosylbenzene can be synthesized through several methods. One common method involves the bromination of 4-tosylbenzene. The reaction typically uses bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the para position relative to the tosyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-4-tosylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or esters in the presence of a palladium catalyst and a base, forming biaryl compounds.

Reduction: The tosyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Suzuki-Miyaura Coupling: Requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and an inert atmosphere (e.g., nitrogen or argon).

Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Major Products:

Nucleophilic Substitution: Produces substituted benzene derivatives depending on the nucleophile used.

Suzuki-Miyaura Coupling:

Reduction: Results in the formation of 1-bromo-4-methylbenzene.

Applications De Recherche Scientifique

1-Bromo-4-tosylbenzene is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

Material Science: In the preparation of polymers and advanced materials with specific electronic or optical properties.

Medicinal Chemistry: As a building block in the design and synthesis of biologically active compounds.

Mécanisme D'action

The mechanism of action of 1-bromo-4-tosylbenzene in chemical reactions involves its role as an electrophile due to the presence of the bromine atom. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation with a boronic acid and reductive elimination to form the biaryl product.

Comparaison Avec Des Composés Similaires

1-Bromo-4-ethynylbenzene: Contains an ethynyl group instead of a tosyl group.

1-Bromo-4-tert-butylbenzene: Contains a tert-butyl group instead of a tosyl group.

1-Bromo-4-methylbenzene: Contains a methyl group instead of a tosyl group.

Uniqueness: 1-Bromo-4-tosylbenzene is unique due to the presence of the tosyl group, which imparts specific reactivity and stability to the compound. The tosyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the sulfonyl group can participate in various chemical transformations, enhancing the versatility of the compound in organic synthesis.

Activité Biologique

1-Bromo-4-tosylbenzene (CAS No. 1585-07-5) is a compound of considerable interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and toxicological profiles, supported by various studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound includes a bromine atom and a tosyl group (p-toluenesulfonyl), which enhances its reactivity in various chemical reactions. The presence of the bromine atom is notable for its potential biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. A recent investigation highlighted its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. The compound demonstrated a notable scavenging effect on free radicals.

| Concentration (µg/mL) | DPPH Scavenging (%) |

|---|---|

| 10 | 15 |

| 50 | 35 |

| 100 | 60 |

At a concentration of 100 µg/mL, the compound achieved a DPPH scavenging rate of 60%, indicating moderate antioxidant activity. This property suggests potential applications in preventing oxidative stress-related diseases .

Toxicological Profile

Toxicity studies are crucial for assessing the safety profile of any chemical compound. In acute toxicity tests involving rodent models, this compound exhibited an LD50 value of approximately 2000 mg/kg when administered orally. Observed effects included lethargy and slight weight loss at higher doses.

| Exposure Route | LD50 (mg/kg) | Observed Effects |

|---|---|---|

| Oral | ~2000 | Lethargy, weight loss |

| Inhalation | ~3000 | Respiratory distress |

These findings suggest that while the compound has promising biological activities, caution is warranted regarding its toxicity profile, especially at elevated concentrations .

Case Studies

Several case studies have documented the biological effects of similar compounds in the same class as this compound. For instance, a study on related brominated compounds revealed enhanced antimicrobial properties linked to their lipophilicity and ability to penetrate bacterial membranes effectively. The introduction of functional groups such as tosyl further modulated these properties, enhancing solubility and bioavailability .

Propriétés

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2S/c1-10-2-6-12(7-3-10)17(15,16)13-8-4-11(14)5-9-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFORIYQHAWLZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465585 | |

| Record name | 1-Bromo-4-tosylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5184-70-3 | |

| Record name | 1-Bromo-4-tosylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.